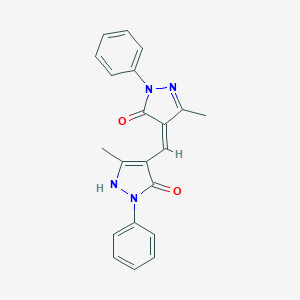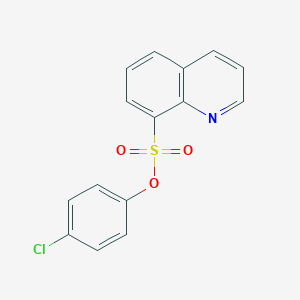
4-Chlorophenyl quinoline-8-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorophenyl quinoline-8-sulfonate, also known as CPQS, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPQS is a sulfonated quinoline derivative that has been shown to have a variety of biochemical and physiological effects.
Scientific Research Applications
4-Chlorophenyl quinoline-8-sulfonate has been studied for its potential applications in a variety of scientific research areas, including biochemistry, pharmacology, and medicinal chemistry. 4-Chlorophenyl quinoline-8-sulfonate has been shown to have inhibitory effects on a variety of enzymes, including tyrosinase, cholinesterase, and carbonic anhydrase. Additionally, 4-Chlorophenyl quinoline-8-sulfonate has been shown to have anti-inflammatory and antioxidant properties.
Mechanism Of Action
The mechanism of action of 4-Chlorophenyl quinoline-8-sulfonate is not fully understood, but it is believed to involve the inhibition of enzymes and the scavenging of free radicals. 4-Chlorophenyl quinoline-8-sulfonate has been shown to bind to the active site of tyrosinase, which inhibits its activity. Similarly, 4-Chlorophenyl quinoline-8-sulfonate has been shown to inhibit the activity of cholinesterase and carbonic anhydrase.
Biochemical And Physiological Effects
4-Chlorophenyl quinoline-8-sulfonate has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may make it useful as a therapeutic agent for a variety of diseases. Additionally, 4-Chlorophenyl quinoline-8-sulfonate has been shown to have inhibitory effects on enzymes, which may make it useful as a research tool for studying enzyme function.
Advantages And Limitations For Lab Experiments
4-Chlorophenyl quinoline-8-sulfonate has several advantages and limitations for lab experiments. One advantage is that it is a relatively stable compound that can be stored for long periods of time. Additionally, it has been shown to have inhibitory effects on a variety of enzymes, which may make it useful as a research tool. However, one limitation is that it can be difficult to obtain high purity samples of 4-Chlorophenyl quinoline-8-sulfonate, which may make it difficult to perform certain experiments.
Future Directions
There are several future directions for research on 4-Chlorophenyl quinoline-8-sulfonate. One area of research could focus on the development of 4-Chlorophenyl quinoline-8-sulfonate as a therapeutic agent for diseases that involve inflammation or oxidative stress. Additionally, further research could be done to elucidate the mechanism of action of 4-Chlorophenyl quinoline-8-sulfonate and to identify other enzymes that it may inhibit. Finally, research could be done to optimize the synthesis method of 4-Chlorophenyl quinoline-8-sulfonate to yield higher purity and higher yields of the compound.
Conclusion:
In conclusion, 4-Chlorophenyl quinoline-8-sulfonate is a sulfonated quinoline derivative that has been extensively studied for its potential applications in scientific research. 4-Chlorophenyl quinoline-8-sulfonate has been shown to have inhibitory effects on a variety of enzymes, as well as anti-inflammatory and antioxidant properties. While 4-Chlorophenyl quinoline-8-sulfonate has several advantages and limitations for lab experiments, there are several future directions for research on this compound.
Synthesis Methods
The synthesis of 4-Chlorophenyl quinoline-8-sulfonate involves the reaction of 4-chloroaniline with 8-hydroxyquinoline in the presence of sulfuric acid. The resulting product is then sulfonated with sulfuric acid to yield 4-Chlorophenyl quinoline-8-sulfonate. This method has been optimized to yield high purity and high yields of 4-Chlorophenyl quinoline-8-sulfonate.
properties
CAS RN |
5409-91-6 |
|---|---|
Product Name |
4-Chlorophenyl quinoline-8-sulfonate |
Molecular Formula |
C15H10ClNO3S |
Molecular Weight |
319.8 g/mol |
IUPAC Name |
(4-chlorophenyl) quinoline-8-sulfonate |
InChI |
InChI=1S/C15H10ClNO3S/c16-12-6-8-13(9-7-12)20-21(18,19)14-5-1-3-11-4-2-10-17-15(11)14/h1-10H |
InChI Key |
WPVTYQWOFPYPSA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)OC3=CC=C(C=C3)Cl)N=CC=C2 |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)OC3=CC=C(C=C3)Cl)N=CC=C2 |
Other CAS RN |
5409-91-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



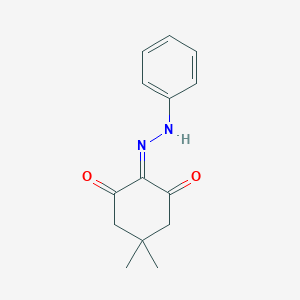
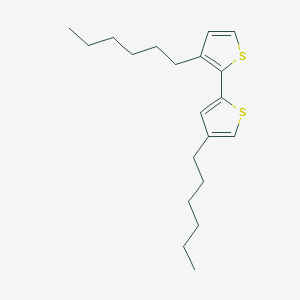
![1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium](/img/structure/B182800.png)

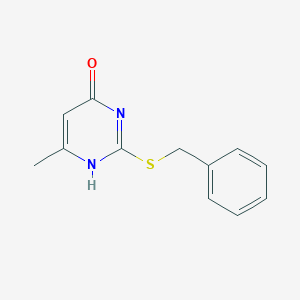
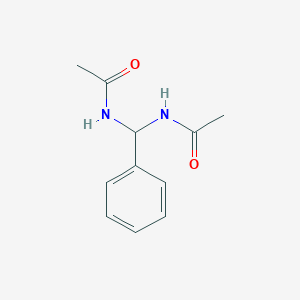
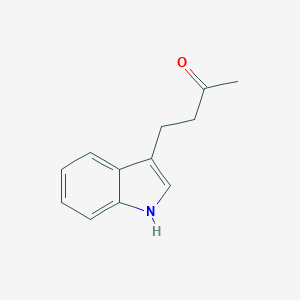
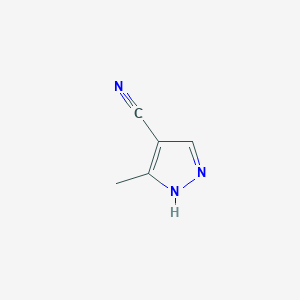
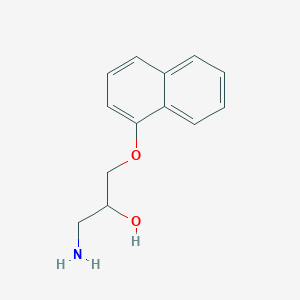
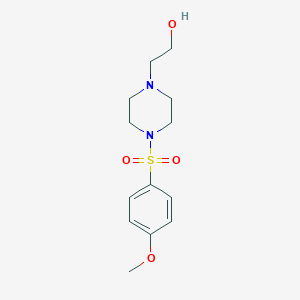
![1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione](/img/structure/B182812.png)
![5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B182815.png)
![1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid](/img/structure/B182819.png)
